molecular formula C17H18N2O3S B15283414 1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole

Cat. No.: B15283414
M. Wt: 330.4 g/mol
InChI Key: SYNIDMRMKMKHGP-UHFFFAOYSA-N
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Description

1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole is a compound with a molecular formula of C15H14N2O3S and a molecular weight of 302.348. This compound belongs to the class of pyrazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. Pyrazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .

Preparation Methods

The synthesis of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be achieved through several synthetic routes. One common method involves the reaction of 6-ethoxy-2-naphthylsulfonyl chloride with 3,5-dimethylpyrazole in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions at the sulfonyl group.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields a carboxylic acid derivative, while reduction with lithium aluminum hydride produces a sulfide .

Scientific Research Applications

1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: The compound is used as a scaffold for the design of new drugs with potential anti-inflammatory, analgesic, and anticancer activities.

    Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Materials Science: The compound is used in the development of new materials with unique properties, such as organic semiconductors and light-emitting diodes.

    Agriculture: It is used in the synthesis of agrochemicals, including herbicides and pesticides.

Mechanism of Action

The mechanism of action of 1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity by blocking the active site or altering the enzyme’s conformation . This inhibition can lead to various biological effects, such as anti-inflammatory or anticancer activities. The molecular pathways involved in these effects depend on the specific enzyme targets and the biological context .

Comparison with Similar Compounds

1-[(6-ethoxy-2-naphthyl)sulfonyl]-3,5-dimethyl-1H-pyrazole can be compared with other similar compounds, such as:

    1-[(6-ethoxy-2-naphthyl)sulfonyl]-1H-pyrazole: This compound lacks the 3,5-dimethyl groups, which can affect its biological activity and chemical reactivity.

    1-[(6-methoxy-2-naphthyl)sulfonyl]-3-methylpiperidine: This compound has a different heterocyclic core (piperidine) and a methoxy group instead of an ethoxy group, leading to different properties and applications.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the ethoxy and sulfonyl groups, which contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C17H18N2O3S

Molecular Weight

330.4 g/mol

IUPAC Name

1-(6-ethoxynaphthalen-2-yl)sulfonyl-3,5-dimethylpyrazole

InChI

InChI=1S/C17H18N2O3S/c1-4-22-16-7-5-15-11-17(8-6-14(15)10-16)23(20,21)19-13(3)9-12(2)18-19/h5-11H,4H2,1-3H3

InChI Key

SYNIDMRMKMKHGP-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)N3C(=CC(=N3)C)C

Origin of Product

United States

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